



# Unraveling the Discontinuation of Upidosin Development: A Technical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | Upidosin |           |
| Cat. No.:            | B1683729 | Get Quote |

An In-depth Guide for Researchers and Drug Development Professionals

The development of the alpha-1A adrenoceptor antagonist **Upidosin**, initially under investigation by Recordati S.p.A. for urogenital diseases, has been discontinued. While specific details surrounding the cessation of its development are not extensively publicized, this guide provides a comprehensive overview of the available information and, by extension, analyzes a more thoroughly documented case of a developmental pivot in a similarly named investigational drug, BPS-804 (setrusumab), to offer valuable insights for the scientific community.

### **Limited Information on the Discontinuation of Upidosin**

Publicly available data on the discontinuation of **Upidosin** is sparse. It is confirmed that the drug, an ADRA1 antagonist, is no longer in development.[1] The reasons for this decision have not been detailed in accessible clinical trial registries or company publications. Drug development can be halted for a multitude of reasons, including but not limited to lack of efficacy, unforeseen safety concerns, strategic business decisions, or difficulties in formulation or manufacturing. Without specific disclosures from the developers, any analysis of the precise factors leading to **Upidosin**'s discontinuation remains speculative.

In contrast, the development journey of BPS-804 (setrusumab), a monoclonal antibody for Osteogenesis Imperfecta (OI), offers a well-documented case study of a significant clinical trial setback and the subsequent strategic adjustments. Given the phonetic similarity and the



detailed public data, this guide will now focus on the technical aspects of the BPS-804 program as a pertinent example for researchers and drug development professionals.

## Case Study: The Pivotal Setback in the Development of BPS-804 (Setrusumab)

BPS-804, developed by Mereo BioPharma, is a fully humanized monoclonal antibody that targets and inhibits sclerostin, a negative regulator of bone formation.[2][3][4][5] By blocking sclerostin, BPS-804 is intended to increase the activity of osteoblasts, the cells that form new bone, thereby improving bone density and strength in individuals with OI, a genetic disorder characterized by brittle bones.

### The ASTEROID Trial: A Primary Endpoint Missed

The pivotal Phase 2b ASTEROID study was designed to evaluate the efficacy and safety of BPS-804 in adults with OI. A key challenge in this trial was the selection of an appropriate primary endpoint. The study utilized trabecular volumetric bone mineral density (Tb. vBMD) as the primary measure of efficacy.

- Study Design: A randomized, double-blind, placebo-controlled, multi-center trial.
- Patient Population: Approximately 120 adult patients with Osteogenesis Imperfecta.
- Intervention: Intravenous infusions of BPS-804 at doses of 2, 8, and 20 mg/kg or placebo.
- Primary Endpoint: Change from baseline in radial trabecular volumetric bone mineral density (Tb. vBMD) at 12 months, measured by high-resolution peripheral quantitative computed tomography (HRpQCT).
- Secondary Endpoints: Changes in bone strength (failure load and stiffness) assessed by finite element analysis, areal bone mineral density (aBMD) of the lumbar spine, and bone turnover markers.



| Parameter                                          | BPS-804 (20 mg/kg)    | Placebo/Reference<br>Group | Significance |
|----------------------------------------------------|-----------------------|----------------------------|--------------|
| Primary Endpoint                                   |                       |                            |              |
| Change in Radial Tb.<br>vBMD (12 months)           | No significant change | -                          | Not Met      |
| Secondary Endpoints                                |                       |                            |              |
| Mean Increase in<br>Failure Load (12<br>months)    | 3.17%                 | -                          | Significant  |
| Mean Increase in<br>Stiffness (12 months)          | 3.19%                 | -                          | Significant  |
| Mean Increase in<br>Lumbar Spine aBMD<br>(Day 141) | 4%                    | +1%                        | p = 0.038    |
| Bone Turnover<br>Markers (Day 43)                  |                       |                            |              |
| P1NP Increase                                      | 84%                   | +6%                        | p < 0.001    |
| P1CP Increase                                      | 53%                   | +5%                        | p = 0.003    |
| BSAP Increase                                      | 59%                   | -13%                       | p < 0.001    |
| OC Increase                                        | 44%                   | -19%                       | p = 0.012    |
| CTX-1 Decrease                                     | -44%                  | -7%                        | -            |

Data compiled from the ASTEROID and earlier Phase 2a trials.

The ASTEROID trial did not meet its primary endpoint of a significant change in Tb. vBMD. This outcome could have led to the discontinuation of the development program. However, a deeper analysis of the secondary endpoints revealed a compelling picture of the drug's efficacy.



### Rationale for Continued Development Despite Primary Endpoint Failure

Despite the failure to meet the primary endpoint, the development of BPS-804 is proceeding to Phase 3. The decision was based on the following key observations:

- Statistically Significant Improvements in Bone Strength: The secondary endpoints measuring bone strength, such as failure load and stiffness, showed significant positive effects in the treatment groups.
- Positive Changes in Bone Mineral Density: Lumbar spine aBMD, a more traditional measure
  of bone density, showed a statistically significant increase in the BPS-804 group compared to
  the reference group.
- Favorable Bone Turnover Marker Profile: Treatment with BPS-804 led to a significant increase in bone formation markers (P1NP, P1CP, BSAP, OC) and a decrease in a bone resorption marker (CTX-1), indicating a net anabolic effect on bone.
- Inappropriate Primary Endpoint Selection: Expert opinion suggests that HRpQCT parameters, such as Tb. vBMD, are not highly responsive to most bone-active drugs and may have been an inappropriate choice for the primary endpoint in this context.
- Favorable Safety Profile: BPS-804 was generally well-tolerated, with no major safety concerns identified.

This body of evidence strongly suggested that BPS-804 has a beneficial effect on bone health in patients with OI, and the failure to meet the primary endpoint was likely a reflection of the endpoint's limitations rather than the drug's lack of efficacy.

## Visualizing the Path Forward: Signaling Pathways and Logical Frameworks

To better understand the scientific rationale and the decision-making process, the following diagrams illustrate the mechanism of action of BPS-804 and the logical framework that guided the continuation of its development.







Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

• 1. Upidosin - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]



- 2. trinitydelta.org [trinitydelta.org]
- 3. pharmtech.com [pharmtech.com]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. Mereo BioPharma's BPS-804 drug accepted for participation in EMA's adaptive pathways programme Pharmaceutical Technology [pharmaceutical-technology.com]
- To cite this document: BenchChem. [Unraveling the Discontinuation of Upidosin Development: A Technical Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683729#reasons-for-the-discontinuation-of-upidosin-development]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com